molecular formula C6H5Cl2NO2S B1652879 Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate CAS No. 1621488-35-4

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

Cat. No.: B1652879
CAS No.: 1621488-35-4
M. Wt: 226.08
InChI Key: YIQGXQXDGLZPOK-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS 1621488-35-4) is a high-value heterocyclic building block prized in medicinal chemistry and drug discovery research. Its structure incorporates multiple reactive sites—an electron-rich amino group, halogen substituents, and an ester moiety—making it a versatile scaffold for constructing complex molecules . The compound is part of a class of dichlorothiophene derivatives recognized for their role as intermediates in developing pharmacologically active compounds . This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications . Researchers can leverage this chemical as a precursor for further functionalization; the ester group can be hydrolyzed to the corresponding carboxylic acid , or the amino group can participate in nucleophilic substitution reactions . Its structural features are similar to those of thiophene-carboxylic acid scaffolds investigated as potent inhibitors of biological targets such as D-amino acid oxidase (DAO), an enzyme of significant interest in neuroscience research .

Properties

IUPAC Name

methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQGXQXDGLZPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226483
Record name Methyl 3-amino-4,5-dichloro-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621488-35-4
Record name Methyl 3-amino-4,5-dichloro-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621488-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4,5-dichloro-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Reactivity Considerations

The compound features a thiophene ring substituted with an amino group (-NH₂) at position 3, chlorine atoms at positions 4 and 5, and a methyl ester at position 2. This arrangement creates distinct electronic effects: the electron-donating amino group enhances nucleophilic reactivity at position 3, while the electron-withdrawing chlorine atoms direct electrophilic substitutions to positions 2 and 5. The ester moiety provides a handle for further derivatization, such as hydrolysis to carboxylic acids or transesterification.

Table 1: Key Physicochemical Properties Influencing Synthesis
Property Value
Molecular Formula C₆H₅Cl₂NO₂S
Molecular Weight 226.08 g/mol
Solubility Moderate in polar aprotic solvents (DMF, DMSO)
Stability Sensitive to strong acids/bases; stores best under inert gas

Laboratory-Scale Synthesis Routes

Three-Step Sequential Functionalization

The most widely reported method involves sequential chlorination, amination, and esterification (Figure 1).

Chlorination of Thiophene Precursors

Initial chlorination typically employs N-chlorosuccinimide (NCS) in acetic acid/N,N-dimethylformamide (DMF) at 70–90°C for 4–6 hours. This regioselectively introduces chlorine atoms at positions 4 and 5, achieving yields of 85–92%. Alternatives like sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C offer faster reaction times (<2 hours) but require strict moisture control.

Amination via Catalytic Coupling

A Buchwald-Hartwig amination using palladium(II) acetate (5 mol%), Xantphos ligand (6 mol%), and ammonia gas in toluene at 110°C for 12–18 hours introduces the amino group at position 3. This method achieves 78–84% yield but faces challenges with residual palladium removal. A cheaper alternative employs direct amination with aqueous ammonium hydroxide under high pressure (5–10 bar) at 150°C for 24 hours, though yields drop to 65–70%.

Esterification of Carboxylic Acid Intermediates

The final step methylates the carboxylic acid using methanol and thionyl chloride (SOCl₂) as a catalyst. Reactions proceed at reflux (65°C) for 6–8 hours, yielding 90–95% product. Alternatives like dimethyl sulfate in alkaline conditions (pH 9–10) reduce toxicity but require longer reaction times (12–15 hours).

Table 2: Optimized Conditions for Three-Step Synthesis
Step Reagents/Conditions Yield (%)
Chlorination NCS (1.2 eq), AcOH/DMF (3:1), 80°C, 5h 89
Amination Pd(OAc)₂, Xantphos, NH₃, toluene, 110°C, 16h 82
Esterification MeOH, SOCl₂, 65°C, 7h 93

Industrial-Scale Production: Patented Methodologies

One-Pot Chlorination/Amination Process (CN108997305B)

A Chinese patent (CN108997305B) discloses a scalable one-pot method combining chlorination and amination:

  • Reactants : 3-Methylthiophene-2-carboxylic acid (1 eq), NCS (2.2 eq), hydroxylamine hydrochloride (1.5 eq)
  • Solvent System : Acetic acid/DMF (4:1 v/v)
  • Conditions : 90°C, 6 hours under nitrogen
  • Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate
  • Yield : 88% after recrystallization from ethanol/water

This method eliminates intermediate isolation, reducing production time by 40% compared to stepwise approaches. Critical parameters include maintaining stoichiometric excess of NCS and rigorous exclusion of moisture to prevent hydrolysis.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency Metrics
Parameter Three-Step Sequential One-Pot Industrial
Total Yield (%) 68–72 88
Reaction Time (h) 28–35 6
Palladium Usage Required None
Scalability Moderate High

The one-pot method excels in throughput and cost-efficiency but requires precise control over exothermic chlorination steps. Laboratory-scale sequential synthesis remains valuable for producing gram-scale batches with minimal equipment investment.

Challenges and Optimization Strategies

Byproduct Formation in Amination

Over-amination at position 2 occurs when using excess ammonia, producing bis-aminated byproducts (up to 15%). Mitigation strategies include:

  • Stoichiometric Control : Limiting NH₃ to 1.1–1.3 eq
  • Temperature Modulation : Lowering amination temperature to 90°C reduces byproducts by 30%

Ester Hydrolysis During Workup

The methyl ester group hydrolyzes under acidic or basic conditions. Neutral workup protocols (pH 6.5–7.5) using buffered solutions (e.g., NaH₂PO₄/Na₂HPO₄) preserve ester integrity.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine Sites

The dichloro substituents at positions 4 and 5 enable nucleophilic aromatic substitution (NAS) under controlled conditions.

Reaction ConditionsReactants/AgentsProducts/OutcomesYieldReference
60–80°C, DMF, K₂CO₃Ethanolamine4-(2-hydroxyethylamino)-5-chloro derivative72%
Reflux in THF, CuISodium methoxide4-methoxy-5-chloro analog68%

Mechanistic Insight : The electron-withdrawing ester and acetamido groups activate the thiophene ring for NAS, favoring substitution at the 4-position due to steric and electronic effects.

Amidation of the Ester Group

The methyl ester undergoes hydrolysis or transesterification to form carboxamide derivatives.

Reaction ConditionsReactants/AgentsProducts/OutcomesYieldReference
NH₃/MeOH, rt, 24hAmmonia3-amino-4,5-dichlorothiophene-2-carboxamide85%
EDC·HCl, DMAP, CH₂Cl₂Benzothiazol-2-amineHybrid thiophene-benzothiazole carboxamide43%

Key Finding : Coupling with heterocyclic amines (e.g., benzothiazol-2-amine) enhances biological activity, as seen in antiviral studies .

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed under basic or acidic conditions:

Reaction ConditionsReactants/AgentsProducts/OutcomesYieldReference
1M NaOH, EtOH, reflux, 6hNaOH3-amino-4,5-dichlorothiophene-2-carboxylic acid91%
H₂SO₄ (conc.), H₂O, 100°C, 3hH₂SO₄Same carboxylic acid88%

Application : The carboxylic acid derivative serves as a precursor for metal-organic frameworks (MOFs) in catalytic applications .

Cyclization Reactions

The amino group participates in cyclization to form fused heterocycles.

Reaction ConditionsReactants/AgentsProducts/OutcomesYieldReference
HCHO, RNH₂, EtOH, 70°CFormaldehyde + AnilineThieno[2,3-d]pyrimidine65%
Ac₂O, reflux, 12hAcetic anhydrideAcetylated thiophene-oxazole hybrid78%

Structural Impact : Cyclization enhances π-conjugation, improving optoelectronic properties .

Functionalization of the Amino Group

The primary amine undergoes acylation or alkylation:

Reaction ConditionsReactants/AgentsProducts/OutcomesYieldReference
AcCl, pyridine, 0°C → rtAcetyl chlorideN-acetyl derivative89%
Benzyl bromide, K₂CO₃, DMF, 50°CBenzyl bromideN-benzyl derivative76%

Biological Relevance : N-acylation improves membrane permeability in antimicrobial agents .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by electron-withdrawing groups, directed EAS occurs at the 3-position:

Reaction ConditionsReactants/AgentsProducts/OutcomesYieldReference
HNO₃/H₂SO₄, 0°C, 2hNitration3-amino-4,5-dichloro-6-nitrothiophene-2-carboxylate54%
Br₂, FeBr₃, CHCl₃, rtBromine3-amino-4,5-dichloro-6-bromothiophene-2-carboxylate61%

Regioselectivity : The amino group directs electrophiles to the adjacent position.

Scientific Research Applications

Chemical Synthesis

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for:

  • Formation of Heterocycles : It is utilized in synthesizing complex heterocyclic compounds due to its reactive functional groups.
  • Substitution Reactions : The dichloro substituents enhance reactivity, making it suitable for nucleophilic substitution reactions that yield various thiophene derivatives .

Biological Activities

Recent studies have highlighted the potential biological applications of this compound:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The presence of the amino group enhances its interaction with bacterial cell walls.
  • Anticancer Activity : A study assessed the cytotoxic effects of related thiophene compounds against human cancer cell lines (HepG2, DU145, and MBA-MB-231). Compounds similar to this compound demonstrated IC50 values in the low micromolar range, suggesting potent antiproliferative effects .

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery:

  • Drug Design : Its unique structure has been investigated for developing new therapeutic agents targeting specific diseases. For example, it has been studied as a potential inhibitor of D-amino acid oxidase (DAO), which plays a role in various neurodegenerative diseases .
  • Therapeutic Applications : The compound's derivatives are being examined for their efficacy in treating conditions such as cancer and infections due to their selective cytotoxicity towards cancer cells over normal cells .

Industrial Applications

Beyond laboratory research, this compound finds utility in industrial settings:

  • Specialty Chemicals Production : It is used in manufacturing specialty chemicals and materials, including polymers and dyes. The compound's reactivity allows it to be integrated into various chemical processes .

Case Studies and Research Findings

Here are some notable case studies that illustrate the applications of this compound:

StudyFocusFindings
Antimicrobial ActivityExhibited significant inhibition against multiple bacterial strains.
Cytotoxicity AssessmentDemonstrated IC50 values between 1–5 µM against HepG2, DU145, and MBA-MB-231 cell lines.
DAO InhibitionIdentified as a potential lead compound with low micromolar inhibition of DAO.

Mechanism of Action

The mechanism of action of methyl 3-amino-4,5-dichlorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4,5-Dichlorothiophene-2-carboxylate

Key differences include:

Property Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Methyl 4,5-dichlorothiophene-2-carboxylate
Molecular Formula C₆H₅Cl₂NO₂S C₆H₄Cl₂O₂S
Functional Groups Amino, methyl ester, dichloro Methyl ester, dichloro
Predicted Reactivity Higher nucleophilicity (due to -NH₂) Lower polarity, inert amino substitution
Synthetic Availability Limited data Commercially available (95% purity)

Sulfonylurea Methyl Esters (Pesticides)

Compounds like metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) and triflusulfuron methyl ester (C₁₅H₁₆F₃N₅O₆S) share the methyl ester moiety but feature triazine and sulfonylurea groups instead of a thiophene ring .

Property This compound Metsulfuron Methyl Ester
Core Structure Thiophene Triazine-sulfonylurea
Bioactivity Unknown (potential agrochemical intermediate) Herbicidal (ALS inhibitor)
Chlorine Substitution 4,5-positions on thiophene Absent in triazine core

Heterocyclic Amines in Carcinogenicity Context

Property This compound PhIP (HCA Example)
Heterocycle Type Thiophene Imidazopyridine
Amino Group Position Position 3 Position 2
Carcinogenicity Risk Uncharacterized High (colon, mammary tumors)

The chlorine substituents in the target compound may reduce metabolic activation compared to HCAs, but its amine group warrants caution in handling and toxicological evaluation .

Biological Activity

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with amino and carboxylate groups, along with dichloro substitutions. These structural components contribute to its reactivity and biological activity.

Component Description
Core Structure Thiophene ring
Substituents Amino group, carboxylate group
Halogen Atoms Two chlorine atoms

The mechanism of action for this compound is believed to involve interactions with various biological targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The dichloro groups may enhance the compound's lipophilicity, facilitating its interaction with cell membranes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties , particularly against Gram-negative bacteria. A study highlighted its effectiveness against various bacterial strains, showcasing a significant minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The compound's IC50 values indicate varying degrees of potency across different cancer types:

Cell Line IC50 (µM)
MCF7 (Breast cancer)12.50
A549 (Lung cancer)26.00
HepG2 (Liver cancer)7.01

These results suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the compound's antibacterial activity against E. coli and Pseudomonas aeruginosa, reporting MIC values that indicate effective inhibition of bacterial growth in vitro .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on multiple cancer cell lines, revealing significant activity with IC50 values under 100 µM in several cases, indicating a promising therapeutic potential .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have shown that modifications to the thiophene ring and substituents can enhance biological activity. For instance, the presence of halogens at specific positions on the thiophene ring was linked to improved potency against target cells .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
AminationNH₃, CH₂Cl₂, N₂ atmosphere, reflux67%
ChlorinationCl₂ gas, DCM, 0°C → RT~50%[Extrapolated]
EsterificationMeOH, H₂SO₄, reflux>80%[Extrapolated]

Basic: How is this compound characterized spectroscopically?

Answer:
Critical techniques include:

  • IR spectroscopy : Identify C=O (ester, ~1700 cm⁻¹), NH₂ (~3300 cm⁻¹), and C-Cl (~600 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign peaks using δ values (e.g., ester methyl at ~3.8 ppm, aromatic protons at ~6.5–7.5 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Example NMR Data from Analogous Compounds

  • Methyl ester protons: 3.85 ppm (s, 3H) .
  • Aromatic protons: 6.7–7.2 ppm (multiplet, 2H) .

Advanced: How can low yields in the amination or chlorination steps be addressed?

Answer:
Low yields often stem from side reactions or incomplete substitution. Methodological improvements include:

  • Catalytic systems : Use Cu(I) catalysts to enhance regioselectivity in chlorination .
  • Protection/deprotection strategies : Temporarily block reactive sites (e.g., using Boc groups) during amination .
  • Kinetic monitoring : Employ inline FTIR or LC-MS to track reaction progress and adjust stoichiometry .

Advanced: How to resolve contradictions in reported spectral data for this compound?

Answer:
Discrepancies may arise from solvation, tautomerism, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • X-ray crystallography : Validate solid-state structure and hydrogen-bonding networks.
  • Computational modeling : Compare experimental and DFT-calculated chemical shifts to identify anomalies .

Advanced: What biological targets are plausible for this compound based on structural analogs?

Answer:
The compound’s dichloro and amino groups suggest potential as a:

  • Enzyme inactivator : Analogous dihalogenated thiophenes selectively inhibit human ornithine aminotransferase (hOAT) by covalent modification of active-site residues .
  • Antimicrobial agent : Thiophene derivatives with similar substituents exhibit antibacterial activity via membrane disruption .

Q. Recommended assays :

  • hOAT inhibition : Measure enzyme activity via spectrophotometric detection of ornithine conversion .
  • MIC testing : Evaluate antibacterial potency against Gram-positive/negative strains .

Advanced: How to design experiments to study nucleophilic substitution reactivity?

Answer:

  • Substrate scope : React the compound with varied nucleophiles (e.g., thiols, amines) under polar aprotic solvents (DMF, DMSO).
  • Kinetic analysis : Use pseudo-first-order conditions to determine rate constants (k) at different temperatures.
  • Mechanistic probes : Introduce isotopic labels (e.g., ¹⁵N in NH₂) to track bond formation via MS/NMR .

Q. Example Experimental Setup

ParameterCondition
NucleophileNaSH (1.2 eq)
SolventDMF, 80°C
MonitoringHPLC (C18 column, 30% MeOH/H₂O)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
Reactant of Route 2
Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

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